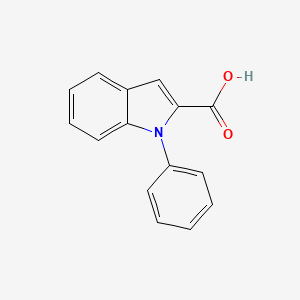
1-Phenyl-1H-indole-2-carboxylic acid
Descripción general
Descripción
1-Phenyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C15H11NO2 and a molecular weight of 237.26 . It is a solid substance .
Synthesis Analysis
The synthesis of indole derivatives, including 1-Phenyl-1H-indole-2-carboxylic acid, has been a subject of interest in recent years . Various methods have been developed for the synthesis of indole derivatives, including cyclization cascade reactions and the use of sulfonamide-based indole analogs .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-indole-2-carboxylic acid consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Chemical Reactions Analysis
Indole-2-carboxylic acid derivatives have been shown to exhibit strong antimicrobial actions . The chemical reactions involving 1-Phenyl-1H-indole-2-carboxylic acid are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
1-Phenyl-1H-indole-2-carboxylic acid is a solid substance . It has a molecular weight of 237.26 .Aplicaciones Científicas De Investigación
HIV-1 Integrase Strand Transfer Inhibitors
Indole-2-carboxylic acid derivatives have been found to be novel HIV-1 integrase strand transfer inhibitors . The indole nucleus of the compound was observed to chelate with two Mg 2+ ions within the active site of integrase . This inhibition of the strand transfer of integrase can effectively impair the viral replication .
Antiviral Activity
Indole derivatives, including 1-Phenyl-1H-indole-2-carboxylic acid, have shown antiviral activity . They have been reported as antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that they could be used in the development of new cancer treatments.
Antioxidant Activity
Indole derivatives possess antioxidant activity . This means they could be used in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have antimicrobial activity , suggesting potential use in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This suggests potential use in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic activity . This suggests potential use in the treatment of diabetes.
Safety And Hazards
Direcciones Futuras
The synthesis of indole derivatives, including 1-Phenyl-1H-indole-2-carboxylic acid, has been a subject of interest in recent years . The development of novel methods of synthesis and the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds are potential future directions .
Propiedades
IUPAC Name |
1-phenylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHIWHPGXRRKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349418 | |
| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-indole-2-carboxylic acid | |
CAS RN |
58386-33-7 | |
| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






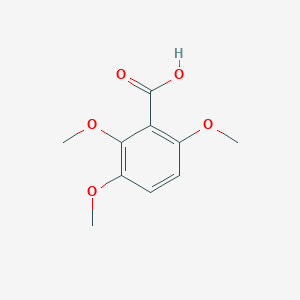
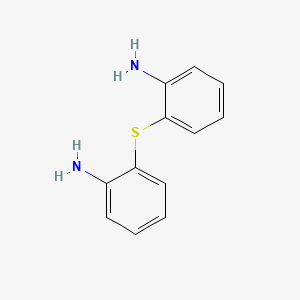
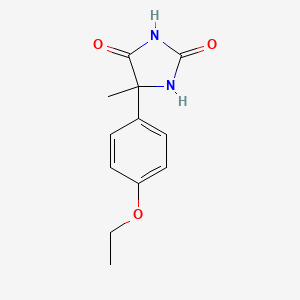


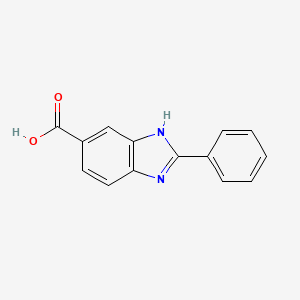

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)


